N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine
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Overview
Description
N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine is a complex organic compound that features a morpholine ring, a nitro group, and a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine typically involves multi-step organic reactions. One common route includes the nitration of quinoline derivatives followed by the introduction of the morpholine group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using flow reactors to optimize reaction times and yields. The use of continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a variety of morpholine-substituted quinoline compounds.
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(morpholin-4-yl)propyl]-2-nitroaniline
- 3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide
- N-[2,5-Diethoxy-4-({[3-(4-morpholinyl)propyl]carbamothioyl}amino)phenyl]benzamide
Uniqueness
N-[3-(morpholin-4-yl)propyl]-8-nitroquinolin-5-amine is unique due to its specific combination of a quinoline backbone with a morpholine substituent and a nitro group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
330177-71-4 |
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Molecular Formula |
C16H20N4O3 |
Molecular Weight |
316.35 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-8-nitroquinolin-5-amine |
InChI |
InChI=1S/C16H20N4O3/c21-20(22)15-5-4-14(13-3-1-6-18-16(13)15)17-7-2-8-19-9-11-23-12-10-19/h1,3-6,17H,2,7-12H2 |
InChI Key |
OSSFBXJGCMEXJP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=CC=NC3=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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